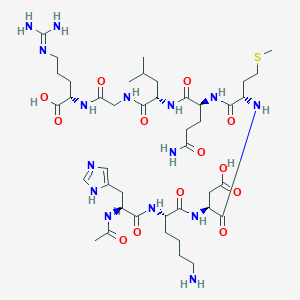
Ac-His-lys-asp-met-gln-leu-gly-arg-OH
Description
Ac-His-lys-asp-met-gln-leu-gly-arg-OH (CAS 133009-93-5) is an acetylated octapeptide composed of histidine (His), lysine (Lys), aspartic acid (Asp), methionine (Met), glutamine (Gln), leucine (Leu), glycine (Gly), and arginine (Arg). The N-terminal acetylation enhances its stability against enzymatic degradation, a common modification in bioactive peptides . This combination may facilitate interactions with cellular receptors or enzymes, though specific biological roles remain uncharacterized in the provided evidence.
Properties
CAS No. |
133009-93-5 |
|---|---|
Molecular Formula |
C42H71N15O13S |
Molecular Weight |
1026.2 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C42H71N15O13S/c1-22(2)16-29(35(63)49-20-33(60)52-28(41(69)70)9-7-14-48-42(45)46)56-37(65)26(10-11-32(44)59)54-38(66)27(12-15-71-4)55-40(68)31(18-34(61)62)57-36(64)25(8-5-6-13-43)53-39(67)30(51-23(3)58)17-24-19-47-21-50-24/h19,21-22,25-31H,5-18,20,43H2,1-4H3,(H2,44,59)(H,47,50)(H,49,63)(H,51,58)(H,52,60)(H,53,67)(H,54,66)(H,55,68)(H,56,65)(H,57,64)(H,61,62)(H,69,70)(H4,45,46,48)/t25-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
VUBZVUMJZBGTQL-XIJWKTHWSA-N |
SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CN=CN1)NC(=O)C |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CN=CN1)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CN=CN1)NC(=O)C |
Other CAS No. |
133009-93-5 |
sequence |
HKDMQLGR |
Synonyms |
Ac-His-Lys-Asp-Met-Gln-Leu-Gly-Arg-OH acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-arginine HLAMGLGA |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-His-lys-asp-met-gln-leu-gly-arg-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, arginine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, glycine, is activated and coupled to the deprotected amine group.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (leucine, glutamine, methionine, aspartic acid, lysine, histidine).
Acetylation: The N-terminal of the peptide is acetylated to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and yield. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ac-His-lys-asp-met-gln-leu-gly-arg-OH can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis requires specific enzymes and primers.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
Ac-His-lys-asp-met-gln-leu-gly-arg-OH has several scientific research applications:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Investigating potential therapeutic effects and drug delivery mechanisms.
Medicine: Exploring its role in disease models and potential as a biomarker.
Industry: Utilizing its properties in the development of novel materials and biotechnological applications.
Mechanism of Action
The mechanism of action of Ac-His-lys-asp-met-gln-leu-gly-arg-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific biological context and the peptide’s sequence.
Comparison with Similar Compounds
Structural and Functional Features
The table below highlights key differences between Ac-His-lys-asp-met-gln-leu-gly-arg-OH and structurally related peptides:
Key Observations:
- Charged Residues : Unlike H-Gly-Arg-Gly-Asp-Ser-Cys-OH, which contains the integrin-binding RGD motif , this compound lacks this sequence but includes Asp and Arg, which may mediate electrostatic interactions.
- Structural Modifications : Cyclic peptides like Cyclo-[Gly-Thz-Pro-Leu-Val-(Gln)Thz] exhibit enhanced stability and bioactivity (e.g., 30–50 μg/mL inhibition of A-549 cells) compared to linear peptides . The acetylated N-terminus of the target compound may similarly improve stability but lacks cyclization.
- Length and Flexibility : Shorter peptides like Ac-Gly-Gly-OH serve as minimal models for studying acetylation effects, while longer sequences (e.g., the 30-residue peptide in ) may exhibit complex tertiary interactions absent in the octapeptide.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


